Computed Lipophilicity (XLogP3) Difference Relative to Methyl 4-Hydroxycinnamate
The target compound exhibits a computed XLogP3 = 1.7, versus XLogP3 = 2.3 for the direct para-hydroxy analog methyl 4-hydroxycinnamate (methyl p-coumarate, CAS 3943-97-3), both generated by the same PubChem XLogP3 algorithm [1]. The -0.6 log unit difference indicates that replacement of the phenolic -OH with a -CH₂OH group measurably lowers lipophilicity and predicts enhanced aqueous solubility, a factor that can influence extraction efficiency and chromatographic retention in analytical methods [1].
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Methyl 4-hydroxycinnamate (CAS 3943-97-3), XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = -0.6 (target more hydrophilic) |
| Conditions | Calculated by XLogP3 3.0 algorithm; PubChem data set (2025.09.15 release) |
Why This Matters
For procurement decisions in drug discovery, the 0.6-log lower lipophilicity directly impacts predicted logD and aqueous solubility, potentially reducing the need for co-solvents in biological assays.
- [1] PubChem Compound Summaries: CID 14041093 (target, XLogP3=1.7) and CID 92203 (methyl p-coumarate, XLogP3=2.3). National Center for Biotechnology Information, 2026. View Source
